Methyl 3-mercaptobenzoate
Overview
Description
Methyl 3-mercaptobenzoate belongs to the class of organic compounds known as mercaptobenzoates. These compounds contain a benzoate group in which one of the hydrogens of the benzene ring is replaced by a mercapto group (-SH), and another by a methyl ester group (-COOCH3). The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various chemical and materials science applications.
Synthesis Analysis
The synthesis of mercapto functionalized compounds involves various strategies, often including the use of mercaptans as key intermediates. A common approach for synthesizing mercaptobenzoic acid derivatives involves reactions that introduce the mercapto and methyl ester groups into the benzene ring. While specific synthesis routes for Methyl 3-mercaptobenzoate are not detailed in the literature, methods used for similar compounds involve nucleophilic substitution reactions, esterification, and thiolation processes (Hipler, Winter, & Fischer, 2003).
Molecular Structure Analysis
The molecular structure of mercaptobenzoic acid derivatives is characterized by the presence of the mercapto (-SH) and ester (-COOCH3) functional groups attached to the benzene ring. These groups influence the electronic structure of the molecule, as well as its reactivity and interaction with other molecules. The structure of mercapto functionalized compounds has been studied using various spectroscopic techniques, including FTIR, Raman spectroscopy, and X-ray crystallography, to elucidate their molecular geometry, tautomerism, and the nature of hydrogen bonding (Hipler et al., 2003).
Chemical Reactions and Properties
Mercaptobenzoates, including Methyl 3-mercaptobenzoate, undergo various chemical reactions characteristic of the mercapto and ester functional groups. These reactions include oxidation, where the mercapto group can form disulfides, and hydrolysis of the ester group. The presence of the mercapto group also enables the formation of metal complexes, contributing to the compound's utility in coordination chemistry (Parkin, 2013).
Safety And Hazards
“Methyl 3-mercaptobenzoate” is classified as a dangerous substance. It has hazard statements H301+H311+H331, H315, H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
methyl 3-sulfanylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)6-3-2-4-7(11)5-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGOMBXXNIVIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402386 | |
Record name | METHYL 3-MERCAPTOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-mercaptobenzoate | |
CAS RN |
72886-42-1 | |
Record name | METHYL 3-MERCAPTOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-mercaptobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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